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Compound of Interest

Compound Name: HCV-IN-7 hydrochloride

Cat. No.: B15361649 Get Quote

The following table summarizes the key pharmacokinetic parameters of several novel NS5A

inhibitors, offering a clear comparison of their clinical pharmacology.
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Paramete
r

Ravidasvi
r

Ledipasvi
r

Velpatasv
ir

Pibrentas
vir

Elbasvir
Ombitasv
ir

Dose 200 mg 90 mg 100 mg 120 mg 50 mg 25 mg

Tmax

(hours)
~2.0-4.0 4.0-4.5[1] ~3.0 ~5.0 ~3.0[2] 4-5

Cmax

(ng/mL)
~2,540 323[3] 259-474 59.5 121[4] 63.8

AUC

(ng·h/mL)
~19,920 7,290[3]

2,970-

4,480
1,100 1,920[4] 917

Half-life

(hours)

~7.3-

13.3[5]
47[1] ~15[6] ~13[7] ~24[4][8] 21-25

Protein

Binding
>99% >99.8%[3] >99.5%[6] >99.9%[7]

>99.9%[4]

[8]
~99.9%

Metabolism

Negligible,

mono-

oxidation

Oxidative

CYP2B6,

CYP2C8,

CYP3A4[6]

Not

metabolize

d[7]

CYP3A4[8]

Amide

hydrolysis,

oxidative

metabolism

[9]

Excretion Feces
Feces

(>86%)

Feces

(94%),

Urine

(<1%)[6]

Feces

(96.6%)[7]

Feces

(>90%),

Urine

(<1%)[8]

Feces

(90.2%),

Urine

(1.91%)

[10]

Experimental Protocols
The pharmacokinetic data presented in this guide are derived from clinical trials conducted in

healthy volunteers and HCV-infected patients. The general methodologies employed in these

studies are outlined below.
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Pharmacokinetic parameters for these NS5A inhibitors were typically characterized in Phase 1

single- and multiple-ascending dose studies in healthy subjects, as well as in Phase 2 and 3

studies in HCV-infected patient populations.[5][11][12] These studies are often open-label and

non-randomized for pharmacokinetic assessments. Dosing is typically once daily, and blood

samples are collected at predetermined time points to characterize the drug's concentration-

time profile.

For single-dose studies, blood samples are collected pre-dose and at various time points post-

dose (e.g., 0.5, 1, 2, 3, 4, 6, 8, 12, 24, 48, and 72 hours) to capture the absorption, distribution,

and elimination phases.[13] In multiple-dose studies, intensive pharmacokinetic sampling is

often performed after the first dose and at steady-state to assess drug accumulation and verify

the dosing regimen.[5]

Analytical Methodology
The quantification of NS5A inhibitors in human plasma is predominantly achieved using

validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.[14][15]

These bioanalytical methods are highly sensitive and specific, allowing for the accurate

measurement of drug concentrations.

A general workflow for sample analysis includes:

Sample Preparation: Plasma samples are typically prepared using protein precipitation with

a solvent like acetonitrile, followed by centrifugation to separate the precipitated proteins.[15]

Chromatographic Separation: The supernatant is then injected into an HPLC system. A

reversed-phase C18 column is commonly used to separate the analyte of interest from other

plasma components.[16] The mobile phase usually consists of a mixture of an organic

solvent (e.g., acetonitrile or methanol) and an aqueous buffer.[4]

Mass Spectrometric Detection: The analyte is detected using a tandem mass spectrometer

operating in multiple reaction monitoring (MRM) mode. This technique provides high

selectivity by monitoring a specific precursor-to-product ion transition for the drug.[15]

The methods are validated according to regulatory guidelines (e.g., FDA and ICH) for accuracy,

precision, linearity, selectivity, and stability.
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Visualizing Key Processes
To further elucidate the context of this comparative analysis, the following diagrams illustrate

the mechanism of action of NS5A inhibitors and a typical experimental workflow for their

pharmacokinetic evaluation.
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Caption: Mechanism of action of NS5A inhibitors in blocking HCV replication and assembly.
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Caption: General experimental workflow for a clinical pharmacokinetic study of an oral drug.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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